N-[2-(4-Fluorophenyl)ethyl]acrylamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNXVOERCUGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-Fluorophenyl)ethyl]acrylamide has been investigated for its potential as a pharmaceutical agent. The incorporation of fluorine atoms into organic compounds often enhances their biological activity and metabolic stability.
Case Study: Antiviral Activity
A study focused on the design and synthesis of covalent inhibitors for the SARS-CoV-2 protease highlighted the utility of acrylamide derivatives. The fluorinated compound was shown to exhibit submicromolar inhibition against the viral protease, indicating its potential as a therapeutic agent against COVID-19 .
Table 1: Antiviral Activity of Acrylamide Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SARS-CoV-2 Protease | <1 | |
| Other Acrylamide Derivative | Various Targets | Varies | Various Studies |
Material Science
In material science, this compound is used as a building block for synthesizing advanced materials such as polymers and nanocomposites.
Case Study: Polymer Synthesis
Research has demonstrated that acrylamide derivatives can be polymerized to form functional polymers with specific properties. For example, the synthesis of diblock copolymers incorporating this compound has been explored for applications in drug delivery systems due to their amphiphilic nature .
Table 2: Properties of Polymers Derived from Acrylamide
| Polymer Type | Properties | Applications |
|---|---|---|
| Diblock Copolymer | Amphiphilic, Biocompatible | Drug Delivery |
| Fluorinated Nanocomposite | Enhanced Stability | Coatings, Sensors |
Analytical Chemistry
This compound is also utilized in analytical chemistry for its ability to form stable complexes with various analytes.
Case Study: Chromatographic Techniques
The compound's unique structure allows it to be effectively used in High-Performance Liquid Chromatography (HPLC) for separating complex mixtures. Its fluorine content enhances detection sensitivity, making it valuable in pharmaceutical analysis .
Table 3: HPLC Applications of Fluorinated Compounds
| Compound | Application | Detection Method |
|---|---|---|
| This compound | Pharmaceutical Analysis | HPLC with UV Detection |
| Other Fluorinated Compounds | Environmental Monitoring | HPLC-MS |
Chemical Reactions Analysis
Chemical Reactions Involving N-[2-(4-Fluorophenyl)ethyl]acrylamide
This compound can participate in various chemical reactions typical of acrylamides and aromatic compounds.
Nucleophilic Addition
-
Reaction with Thiols : The acrylamide double bond is susceptible to nucleophilic addition by thiols, such as glutathione (GSH), forming a thioether product. This reaction is often studied in the context of biological interactions and reactivity .
Example Reaction :
Hydrolysis
-
Hydrolysis of the Amide Group : Under basic conditions, the amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Example Reaction :
Coupling Reactions
-
Suzuki or Heck Reactions : The fluorophenyl group can be modified through cross-coupling reactions to introduce other aryl or vinyl groups, expanding the compound's structural diversity.
Example Reaction :
Analytical Techniques for Characterization
The structure and purity of this compound are typically confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.
-
Infrared (IR) Spectroscopy : Helps identify specific functional groups based on their characteristic absorption bands.
-
High-Performance Liquid Chromatography (HPLC) : Used for assessing purity and separating mixtures.
-
Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern of the compound.
Example NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| α-CH | 5.8-6.0 | dd |
| β-CH | 6.2-6.4 | dd |
| NH | 8.5-9.0 | s |
| Ar-H | 7.0-7.5 | m |
Potential Mechanisms:
-
Enzyme Inhibition : Binding to specific enzymes to modulate their activity.
-
Receptor Interaction : Interaction with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, nitro) enhance metabolic stability but may reduce solubility compared to electron-donating groups (e.g., hydroxy, methoxy) .
- Bulkier substituents (e.g., naphthalene, indole) improve target selectivity but may increase steric hindrance .
Anti-Inflammatory Activity
- This compound analogs: Fluorine’s electronegativity may enhance receptor binding.
- Hydroxy/methoxy-substituted analogs : Exhibit stronger anti-inflammatory effects due to hydrogen-bonding interactions with target proteins .
Antimicrobial and Anticancer Activity
- Sulfonamide-linked acrylamides (e.g., compound 16c in ) demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 μg/mL against Gram-positive bacteria .
- Nitro-substituted analogs (e.g., ) are less explored but may act as prodrugs, releasing reactive intermediates upon metabolic reduction .
Physical and Spectroscopic Properties
Q & A
Advanced Research Question
- CYP3A4 Inhibition Assays : Fluorine substitution often blocks metabolism-dependent inhibition. Use liver microsomes and LC-MS/MS to quantify parent compound depletion .
- Metabolite ID : Incubate with hepatocytes and analyze via HRMS for hydroxylated or dealkylated products .
What strategies enable the incorporation of this acrylamide into stimuli-responsive polymers?
Advanced Research Question
The acrylamide’s terminal vinyl group allows radical polymerization (e.g., ATRP) for copolymer synthesis. For example, analogs like N-[2-(diethylamino)ethyl]acrylamide form thermo-responsive nanospheres (~200 nm) via self-assembly, useful in drug delivery . Optimize monomer-to-initiator ratios (e.g., 50:1) and characterize by DLS and TEM .
How should conflicting data on purity vs. bioactivity be resolved?
Advanced Research Question
- Impurity Profiling : Use preparative HPLC to isolate minor components and test their bioactivity .
- Orthogonal Analytics : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to confirm structural integrity .
What advanced analytical methods are suitable for studying aggregation or degradation in solution?
Advanced Research Question
- SEC-MALS : Determine molecular weight distributions in polymeric formulations .
- Stability-Indicating HPLC : Monitor degradation under stress conditions (e.g., pH 2–12, 40°C) .
How can in vitro toxicity be assessed for this compound?
Advanced Research Question
- MTT Assay : Test cytotoxicity in HEK293 or HepG2 cells (IC50 thresholds <100 µM suggest low risk) .
- Reactive Oxygen Species (ROS) Assays : Fluorinated aromatics may induce oxidative stress; use DCFH-DA probes .
What structural modifications enhance target selectivity in related acrylamide derivatives?
Advanced Research Question
- Electron-Withdrawing Groups : Introduce para-substituents (e.g., –CF3) to improve binding to hydrophobic enzyme pockets .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate (E)-isomers, which often show higher activity .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 209.22 g/mol | |
| LogP (Predicted) | 2.1 (ACD/Percepta) | |
| Solubility | DMSO >50 mg/mL; aqueous <1 mg/mL |
Table 2: Common Synthetic Byproducts
| Byproduct | Mitigation Strategy | Reference |
|---|---|---|
| Unreacted 4-fluorophenethylamine | Solvent extraction (EtOAc/H2O) | |
| Diacrylamide adducts | Reduce acryloyl chloride stoichiometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
